molecular formula C10H10FNO5 B13085449 4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid CAS No. 886495-34-7

4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid

Cat. No.: B13085449
CAS No.: 886495-34-7
M. Wt: 243.19 g/mol
InChI Key: GEDAGSYSBWTSHH-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid, also known as (+)-4′-Fluorotartranilic acid, is an organic compound with the molecular formula C₁₀H₁₀FNO₅ and a molecular weight of 243.19 g/mol . Its IUPAC name is (2R,3R)-4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid, highlighting two defined stereocenters in the (2R,3R) configuration.

Structurally, the molecule features a fluorophenyl group attached via an amide linkage to a tartaric acid-derived backbone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDAGSYSBWTSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372105, DTXSID301194225
Record name SBB017827
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886495-34-7, 238401-54-2
Record name 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886495-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB017827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-(4-fluorophenylamino)-2-oxoacetate with water and sodium hydroxide in a mixture of tetrahydrofuran and methanol at temperatures ranging from 0 to 20°C. The resulting product is then treated with hydrochloric acid to adjust the pH to 2, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It can be employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Stereochemistry CAS Number Key Properties/Uses
4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid F C₁₀H₁₀FNO₅ 243.19 (2R,3R) 206761-65-1 Life sciences research
4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid Cl C₁₀H₁₀ClNO₅ 259.64 (2S,3S) 46834-56-4 Life sciences applications
4-((4-Bromophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid* Br C₁₀H₁₀BrNO₅ ~304.10 Not specified N/A Hypothesized; halogen size impacts reactivity

*Hypothetical brominated analogue included for illustrative purposes; data inferred from trends in .

Substituent Effects

  • Steric and Metabolic Considerations : Chlorine’s larger atomic radius (0.99 Å vs. F: 0.64 Å) may reduce membrane permeability but increase metabolic stability compared to the fluorinated analogue .

Stereochemical Differences

The (2R,3R) configuration of the fluorinated compound contrasts with the (2S,3S) configuration of its chlorinated counterpart. This enantiomeric divergence could lead to divergent biological activities, as seen in other chiral pharmaceuticals (e.g., thalidomide) .

Biological Activity

4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid, also known by its chemical structure and various identifiers, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10FNO4
  • Molecular Weight : 243.19 g/mol
  • CAS Number : 539-03-7

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on enzyme inhibition, antimicrobial properties, and potential roles in cancer therapy.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory effects. Enzyme inhibition is crucial for therapeutic applications, particularly in the development of drugs targeting metabolic pathways associated with diseases such as diabetes and cancer.

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, potentially leading to reduced glucose levels and improved insulin sensitivity. The precise mechanisms involve competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access.

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for bacterial survival.

Case Study 1: Anticancer Activity

A notable study focused on the anticancer properties of this compound. In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited dose-dependent cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

The results indicated a significant reduction in cell viability at higher concentrations, suggesting that the compound may induce apoptosis through oxidative stress pathways.

Case Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory effects of this compound in animal models of inflammation. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Low Dose120170
High Dose80100

These findings suggest that the compound may have therapeutic potential in managing inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : By inhibiting enzymes involved in metabolic pathways, it can alter cellular metabolism favorably.
  • Modulation of Cytokine Production : Its ability to regulate inflammatory cytokines positions it as a candidate for treating inflammatory conditions.

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